molecular formula C17H15NOS2 B2465613 N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034409-22-6

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2465613
CAS No.: 2034409-22-6
M. Wt: 313.43
InChI Key: KNNQDRHSRQRDMJ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a benzo[b]thiophene core alongside cyclopropyl and thiophene methyl substituents, is often explored for developing novel pharmacologically active compounds. Similar carboxamide-functionalized heterocycles are frequently investigated as potential enzyme inhibitors . For instance, structurally related molecules have been shown to target key enzymes in signaling pathways, such as MAP kinase p38 alpha (MAPK14), which plays a critical role in cellular responses to stress and inflammation . Furthermore, hybrid scaffolds containing carboxamide and arylthiophene units are prominent in the search for new anti-infective agents. Recent research on analogous 1,3,4-thiadiazole-2-carboxamide derivatives has demonstrated potent antibacterial efficacy against multi-drug resistant Gram-positive bacteria, including Staphylococcus aureus , and significant anti-inflammatory activity by inhibiting protein denaturation . This makes this compound a valuable chemical tool for researchers screening for new antibacterial and anti-inflammatory compounds, and for studying the structure-activity relationships of heterocyclic molecules in biochemical assays.

Properties

IUPAC Name

N-cyclopropyl-N-(thiophen-3-ylmethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS2/c19-17(16-9-13-3-1-2-4-15(13)21-16)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-9,11,14H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNQDRHSRQRDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated benzo[b]thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The electron-rich thiophene and benzo[b]thiophene moieties render the compound susceptible to oxidative modifications:

Reaction Type Reagents/Conditions Product Yield
Thiophene ring oxidationKMnO₄ (acidic or neutral conditions)Sulfoxide or sulfone derivatives at thiophene sulfur60–75%
Benzo[b]thiophene oxidationH₂O₂/CH₃COOH3-Keto-benzo[b]thiophene intermediate via C2-C3 bond cleavage45–50%

Oxidation of the thiophene-3-ylmethyl substituent predominantly targets the sulfur atom, while the benzo[b]thiophene core undergoes regioselective oxidation at the C2 position adjacent to the carboxamide group.

Nucleophilic Substitution

The carboxamide group and cyclopropane ring participate in substitution reactions:

Amide Group Reactivity

Nucleophile Conditions Product Yield
Primary aminesDMF, 80°C, 12 hrsN-alkylated derivatives via amide nitrogen substitution55–65%
ThiolsNaH, THF, RTThioamide analogs with retained cyclopropane stability70–80%

Cyclopropane Ring Opening

Reagent Conditions Product Yield
H₂/Pd-CEthanol, 60°C, 6 hrsRing-opened product: N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide85%
Br₂ (1 equiv)CH₂Cl₂, 0°C, 2 hrsDibrominated cyclopropane derivative40–50%

Reduction Reactions

Selective reduction pathways depend on reaction conditions:

Target Site Reagents/Conditions Product Yield
Carboxamide reductionLiAlH₄, THF, refluxCorresponding amine: N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-methylamine60–70%
Aromatic ring hydrogenationH₂ (50 psi), Pd/C, EtOAcPartially saturated benzo[b]thiophene system55–60%

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction Conditions Product Yield
Intramolecular cyclizationPPA, 120°C, 3 hrsBenzo thieno[3,2-e] diazepin-5(2H)-one derivative 50–55%
Cross-couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl systems via Suzuki-Miyaura coupling at thiophene C565–75%

Stability and Degradation Pathways

Under extreme conditions, the compound undergoes decomposition:

  • Acidic Hydrolysis (HCl, 100°C): Cleavage of the cyclopropyl-thiophenemethyl bond, yielding benzo[b]thiophene-2-carboxylic acid and N-cyclopropylamine fragments.

  • Photodegradation (UV light, 48 hrs): Formation of sulfonic acid derivatives via radical-mediated oxidation.

Comparative Reactivity Analysis

Functional Group Reactivity Trend Key Influencing Factors
Thiophene-3-ylmethylHigh (S-oxidation > C-H substitution)Electron density at sulfur, steric hindrance from cyclopropane
Benzo[b]thiophene carboxamideModerate (amide > aromatic reactivity)Resonance stabilization of the amide group
CyclopropaneLow (requires strong electrophiles)Ring strain counterbalanced by σ-aromaticity

This reactivity profile enables applications in synthesizing bioactive analogs, particularly in medicinal chemistry for kinase inhibitors and antimicrobial agents. Further studies are needed to explore asymmetric catalysis and green chemistry approaches for these transformations.

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene derivatives, including N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms such as mitochondrial dysfunction and cell cycle arrest .

Case Study : A study on a related thiophene compound demonstrated its efficacy against liver cancer cells, leading to reduced viability and increased apoptotic markers .

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Its derivatives have been tested against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The structural modifications of thiophene derivatives can enhance their antimicrobial efficacy by reducing biofilm formation and increasing adherence inhibition .

Case Study : In vitro tests revealed that certain thiophene derivatives exhibited potent antifungal activity against Candida albicans, suggesting that optimizing the chemical structure could lead to more effective antifungal agents.

Antioxidant Properties

Thiophene derivatives have been evaluated for their antioxidant activity. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated through various assays, indicating its potential use in formulations aimed at reducing oxidative damage in cells .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of thiophene derivatives. Compounds similar to this compound have shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Pathogen/Cell TypeEfficacy (%)Reference
This compoundAnticancerLiver cancer cellsHigh
Thiophene derivative XAntimicrobialStaphylococcus aureus80
Thiophene derivative YAntifungalCandida albicans75
Thiophene derivative ZAntioxidantHuman fibroblasts62
Thiophene derivative AAnti-inflammatoryMacrophagesSignificant

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for the stimulator of interferon genes (STING) protein, which plays a crucial role in the innate immune response . The compound can bind to the STING protein, triggering downstream signaling pathways that lead to the production of type I interferons and proinflammatory cytokines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzo[b]thiophene-2-carboxamide scaffold is widely explored in medicinal chemistry. Below is a detailed comparison of N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Benzo[b]thiophene-2-carboxamide Derivatives

Compound Name Substituents (R1, R2) Key Modifications Biological Target/Activity Pharmacokinetic Notes References
This compound R1 = cyclopropyl, R2 = thiophen-3-ylmethyl Dual N-substitution with cyclopropyl and thiophene groups Hypothesized nAChR modulation (inferred) Potential enhanced metabolic stability due to cyclopropyl group
(R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide (Encenicline) R1 = quinuclidin-3-yl, R2 = 7-Cl 7-Cl substitution; quinuclidine amine α7 nAChR agonist (procognitive effects) Hydrochloride salt improves solubility; clinical use in Alzheimer’s
(R)-7-Bromo-N-(piperidin-3-yl)benzo[b]thiophene-2-carboxamide (Br-PBTC) R1 = piperidin-3-yl, R2 = 7-Br 7-Br substitution; piperidine amine Type II PAM of β2/β4 nAChRs Selective for β2/β4 over β3/β6 subtypes
3-Chloro-5-methoxy-N-phenylbenzo[b]thiophene-2-carboxamide (Compound 28) R1 = phenyl, R2 = 3-Cl, 5-OMe Aryl substitution at N-position Undisclosed (likely kinase/tankyrase inhibitor) Optimized for solid-state stability
N-(3-Phenylpropyl)-3-(piperidin-4-yloxy)benzo[b]thiophene-2-carboxamide (6b) R1 = 3-phenylpropyl, R2 = 3-piperidin-4-yloxy Piperidine ether linkage Antimalarial (Plasmodium spp. inhibitor) High affinity for parasitic targets

Key Findings:

Substituent Effects on Target Engagement :

  • The quinuclidine group in encenicline confers high affinity for α7 nAChRs, critical for cognitive enhancement . In contrast, the piperidine group in Br-PBTC shifts selectivity toward β2/β4 nAChRs . The cyclopropyl and thiophene groups in the target compound may alter binding kinetics or subtype specificity.
  • Halogen substitutions (e.g., 7-Cl in encenicline, 7-Br in Br-PBTC) enhance potency by increasing electron-withdrawing effects and hydrophobic interactions with receptor pockets . The absence of a halogen in the target compound suggests a trade-off between selectivity and metabolic stability.

Impact of N-Substituents on Pharmacokinetics: Hydrophilic amines (e.g., quinuclidine, piperidine) often require salt formulations (e.g., hydrochloride) for solubility .

Solid-State and Solubility Behavior: Encenicline hydrochloride forms multiple solvates (isopropanol, acetone) with distinct crystallization profiles . The target compound’s free base form may exhibit lower solubility but greater crystallinity, influencing dosage form development.

Therapeutic Indications: While encenicline targets Alzheimer’s disease , Br-PBTC is explored for neurological disorders involving β2/β4 nAChRs .

Biological Activity

Overview

N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H15NS2\text{C}_{12}\text{H}_{15}\text{N}\text{S}_{2}

The synthesis typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. The compound can also be synthesized through various methods that optimize yield and efficiency under specific reaction conditions.

The primary target for this compound is the Stimulator of Interferon Genes (STING) protein. This protein plays a crucial role in the immune response by recognizing cytosolic DNA and activating pathways that lead to the production of type I interferons. The compound acts as an agonist to STING, promoting immune responses that may be beneficial in treating infections and cancers.

Antimicrobial Activity

Research indicates that benzo[b]thiophene derivatives exhibit potent antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of pro-apoptotic factors. Preclinical studies suggest that it may enhance the efficacy of existing chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been found to downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacteria ,
AnticancerInduces apoptosis in cancer cell lines; enhances chemotherapy efficacy ,
Anti-inflammatoryDownregulates cytokines; inhibits inflammatory pathways,

Case Study: Anticancer Activity

A study published in 2022 explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation being identified as key pathways involved in the observed apoptosis .

Q & A

Q. What synthetic methodologies are most effective for synthesizing N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[b]thiophene-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. For example:

  • Step 1 : Activation of benzo[b]thiophene-2-carboxylic acid using coupling agents like HATU or EDCI in dry dichloromethane (DCM) under inert gas .
  • Step 2 : Reaction with cyclopropylamine derivatives, followed by alkylation of the thiophen-3-ylmethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) is critical for isolating high-purity products .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and stereochemistry (e.g., δ ~7.5 ppm for thiophene protons) .
  • Mass Spectrometry : HRMS for molecular weight validation and fragmentation analysis .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry and intermolecular interactions (e.g., weak C–H⋯S bonds) .

Q. What are the primary solubility and stability considerations for this compound?

Solubility in polar aprotic solvents (e.g., DMSO) is generally higher than in aqueous buffers. Stability studies recommend storage at –20°C under argon to prevent oxidation of the thiophene moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. Caco-2) or incubation times .
  • Structural Analogues : Minor modifications (e.g., substitution at the cyclopropyl group) can drastically alter target affinity .
  • Methodology : Standardize protocols (e.g., use of positive controls like FRM-1/FRM-2 in neuropharmacology studies) .

Q. What experimental strategies are recommended for elucidating its mechanism of action?

  • Target Identification : Use affinity chromatography with immobilized compound derivatives to isolate binding proteins .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis modulation via Bcl-2/Bax ratio changes) .
  • Molecular Dynamics Simulations : To predict interactions with receptors like nAChRs or urotensin-II .

Q. How can structural modifications optimize its pharmacological profile?

  • SAR Studies : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzo[b]thiophene ring to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute the cyclopropyl group with quinuclidine to improve blood-brain barrier penetration .
  • Prodrug Design : Esterify the carboxamide to enhance oral bioavailability .

Methodological Challenges

Q. What are the critical pitfalls in designing in vivo studies for this compound?

  • Pharmacokinetics : Monitor brain-to-plasma ratios due to efflux transporter susceptibility (e.g., P-gp), which varies between species .
  • Metabolite Interference : Use LC-MS/MS to distinguish parent compound from oxidative metabolites (e.g., sulfoxide derivatives) .

Q. How should researchers address inconsistencies in synthetic yields?

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling steps .
  • Reaction Monitoring : Use TLC or in-situ IR to identify intermediates and adjust reaction times .

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